Product packaging for 2-Carbamoyl-5-fluorobenzoic acid(Cat. No.:CAS No. 1310532-40-1)

2-Carbamoyl-5-fluorobenzoic acid

Cat. No.: B3230751
CAS No.: 1310532-40-1
M. Wt: 183.14 g/mol
InChI Key: BLVLFQGZUULFPH-UHFFFAOYSA-N
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Description

Significance of Carbamoyl-Substituted Benzoic Acids in Contemporary Chemical Research

Carbamoyl-substituted benzoic acids are a class of organic compounds that feature both a carboxylic acid group and a carboxamide (carbamoyl) group attached to a benzene (B151609) ring. This structural arrangement makes them valuable intermediates and building blocks in medicinal chemistry and materials science. The carboxylic acid group can form strong hydrogen bonds, notably with arginine residues in proteins, while the carbamoyl (B1232498) group also acts as a hydrogen bond donor and acceptor. This dual functionality allows for diverse and specific molecular interactions, making these scaffolds important in the design of enzyme inhibitors and receptor antagonists. For instance, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy.

Historical and Current Perspectives on Fluorine-Containing Aromatic Compounds in Scientific Discovery

The introduction of fluorine into aromatic compounds has been a transformative strategy in chemical and pharmaceutical research for decades. Initially, the challenge of selective fluorination limited its use. However, with the development of modern synthetic methods, fluorine incorporation has become a routine and powerful tool. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical properties. bldpharm.comrsc.org

Rationale for Comprehensive Investigation of 2-Carbamoyl-5-fluorobenzoic acid

The specific structure of this compound combines the key features of the two aforementioned classes of compounds. The rationale for its investigation is built on the synergistic potential of its functional groups:

The ortho-carbamoylbenzoic acid backbone provides a rigid scaffold capable of forming specific intramolecular and intermolecular hydrogen bonds, making it a promising candidate for a ligand in coordination chemistry or a pharmacophore in drug discovery.

The fluorine atom at the 5-position significantly alters the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can influence the acidity of the carboxylic acid and the reactivity of the entire molecule. google.com This substitution can also enhance lipophilicity, a critical factor for bioavailability in potential drug candidates. walshmedicalmedia.com

The combination of these features suggests that this compound could serve as a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials.

Overview of Research Objectives and Scope within Chemical Sciences

A comprehensive investigation of this compound would encompass several key objectives within the chemical sciences. The primary goals would be to develop efficient and scalable synthetic routes for its preparation. Following its synthesis, a thorough characterization of its chemical and physical properties, including its molecular structure and spectral data, would be essential. Further research would likely focus on exploring its chemical reactivity, particularly the transformations of its functional groups, to establish its utility as a versatile building block in organic synthesis. The ultimate scope would be to evaluate its potential in applied fields, such as the development of new bioactive compounds or the creation of novel materials.

Table 1: Chemical and Physical Properties of this compound

Note: As this specific isomer is not widely documented, some properties are predicted or inferred from closely related compounds.

Property Value
IUPAC Name This compound
Molecular Formula C₈H₆FNO₃
Molecular Weight 183.14 g/mol
CAS Registry Number Not available
Appearance Predicted to be a white or off-white solid
Melting Point Not determined
Solubility Predicted to have low solubility in water, soluble in organic solvents like DMSO and methanol (B129727)

| pKa | Predicted to be lower (more acidic) than non-fluorinated analogs due to the electron-withdrawing fluorine |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO3 B3230751 2-Carbamoyl-5-fluorobenzoic acid CAS No. 1310532-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbamoyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVLFQGZUULFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Carbamoyl 5 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A critical starting point in designing a synthetic route for 2-Carbamoyl-5-fluorobenzoic acid is retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available precursors. The primary disconnections for this compound are typically at the amide and carboxylic acid functionalities.

One common retrosynthetic strategy involves the disconnection of the carbamoyl (B1232498) group (C-N bond), leading back to an activated derivative of 4-fluoro-2-carboxybenzoic acid, such as an acyl chloride. This intermediate can then be treated with ammonia (B1221849) to form the desired amide. Another approach is the disconnection of the C-C bond between the carboxyl group and the aromatic ring, which points to precursors like 4-fluorophthalic anhydride (B1165640) or 4-fluorophthalonitrile (B1294595). google.com A particularly effective route starts from 4-fluorophthalonitrile, which can undergo partial hydrolysis to yield the target molecule. Alternatively, 4-fluorophthalic acid can be converted to its anhydride, which then reacts with ammonia. researchgate.net

A further retrosynthetic approach considers the introduction of the fluorine atom at a later stage, although this is less common due to the directing effects of the existing functional groups. The analysis of related structures, such as 3-amino-5-fluoro-2-iodobenzoate, also provides insights into potential synthetic strategies for fluorinated benzoic acid derivatives. researchgate.net

Development of Novel Synthetic Pathways

The quest for more efficient and selective methods for synthesizing this compound has led to the exploration of novel synthetic pathways. These often focus on regioselective functionalization and the strategic use of protecting groups.

Regioselectivity is a crucial aspect of the synthesis, particularly when starting from symmetrically substituted precursors like 4-fluorophthalic acid or its derivatives. The fluorine atom at the 5-position influences the electronic properties of the adjacent carbonyl groups, which can be exploited to achieve regioselective reactions. nih.govresearchgate.net

For instance, the reaction of 4-fluorophthalic anhydride with ammonia proceeds through a phthalamic acid intermediate. The electron-withdrawing nature of the fluorine atom can direct the nucleophilic attack of ammonia to one of the carbonyl groups preferentially, leading to the desired 2-carbamoyl isomer. nih.gov The careful control of reaction conditions is paramount in maximizing the yield of the correct isomer. nih.gov The study of regioselective functionalization in related fluorinated aromatic compounds, such as tetrafluorobenzo-[α]-fused BOPYPY dyes, demonstrates that the position of fluorine atoms consistently directs nucleophilic substitution, a principle that can be applied to the synthesis of this compound. nih.gov

In more complex syntheses where this compound is an intermediate, protecting groups may be necessary to prevent unwanted side reactions of the carbamoyl and carboxyl groups. wiley-vch.deresearchgate.net

For the carboxyl group, common protecting groups include various esters, such as methyl, ethyl, or benzyl (B1604629) esters. These can be introduced via Fischer esterification or by reaction with an appropriate alkyl halide. rsc.org Deprotection can be achieved under acidic or basic conditions, or through catalytic hydrogenolysis for benzyl esters. masterorganicchemistry.com Photolabile protecting groups have also been developed, offering mild deprotection conditions using UV light. nih.gov

Optimization of Reaction Conditions, Catalysis, and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and environmental impact. researchgate.net Key parameters for optimization include temperature, reaction time, solvent, and the choice of catalyst. nih.gov

For example, in the synthesis from 4-fluorophthalic anhydride and ammonia, low temperatures are often employed during the initial ring-opening to control regioselectivity, followed by heating to facilitate dehydration and cyclization. nih.gov A one-pot synthesis from 4-fluorophthalonitrile has been developed, where careful control of the concentration of sodium hydroxide (B78521) and reaction temperature leads to high yields. google.com

Catalysis can significantly enhance reaction rates and selectivity. While specific catalytic systems for this exact synthesis are not extensively detailed in the provided context, related transformations often employ acid or base catalysis. For instance, the hydrolysis of nitriles can be catalyzed by either acids or bases. google.com Palladium catalysts are used in related cross-coupling reactions to form C-C bonds, which could be relevant in alternative synthetic routes. chemicalbook.com

The following table summarizes key aspects of reaction optimization for different synthetic routes:

Starting MaterialReagents/CatalystsKey ConditionsReported Yield
3-Fluorobenzoic acidFuming nitric acid, Sulfuric acid0°C, then ice bath for 6 hours97% (for 5-fluoro-2-nitrobenzoic acid intermediate) chemicalbook.com
4-FluorophthalonitrileSodium hydroxide, WaterControlled temperature and concentrationHigh
4-Fluorophthalic anhydrideAmmoniaLow temperature, then heatingModerate to High

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally friendly and sustainable processes. This involves several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses are particularly advantageous in this regard as they reduce the number of isolation and purification steps, minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible, such as in the hydrolysis of 4-fluorophthalonitrile. google.com

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption. The use of highly efficient catalysts can contribute significantly to this goal. researchgate.net

Waste Reduction: Minimizing or eliminating the formation of waste products. This can be achieved through high-yield reactions and the use of recyclable catalysts.

Scale-Up Considerations and Industrial Applicability

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges. For this compound, a viable industrial process must be safe, cost-effective, and scalable. google.com

The route starting from 4-fluorophthalonitrile is often favored for industrial applications due to the availability of the starting material and the potential for a high-throughput, one-pot process. google.com Key considerations for scale-up include:

Heat Transfer: Exothermic reactions require efficient heat management to prevent runaway reactions and ensure consistent product quality. The choice of reactor design is critical in this regard.

Mass Transfer: Ensuring efficient mixing of reactants is crucial, especially in heterogeneous reaction mixtures.

Process Safety: A thorough hazard analysis is required to identify and mitigate potential safety risks associated with the reagents, intermediates, and reaction conditions.

Purification: Developing a robust and efficient purification method, such as crystallization, to obtain the final product with the required purity on a large scale.

The development of processes for producing 5-fluorobenzoic acids and their intermediates on an industrial scale has been the subject of patent applications, highlighting the commercial importance of these compounds. google.comgoogle.com

Chemical Reactivity and Transformation Studies of 2 Carbamoyl 5 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Fluorobenzoic Acid Core

The fluorobenzoic acid core of 2-Carbamoyl-5-fluorobenzoic acid is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The fluorine atom and the carbamoyl (B1232498) and carboxyl groups significantly influence the regioselectivity and rate of these reactions.

The fluorine atom, despite being highly electronegative and exhibiting a strong electron-withdrawing inductive effect, can also donate electron density to the aromatic ring through resonance. libretexts.org This dual nature means that fluorobenzene (B45895) can have a reactivity similar to or slightly less than benzene (B151609) in electrophilic aromatic substitution. libretexts.org The carboxyl and carbamoyl groups are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. youtube.com These groups direct incoming electrophiles primarily to the meta position relative to themselves. youtube.com

Given the substitution pattern of this compound, the likely positions for electrophilic attack would be influenced by the combined directing effects of the existing substituents. The fluorine at position 5 directs ortho and para, while the carbamoyl and carboxyl groups at position 2 direct meta. This would likely lead to complex reaction mixtures, with substitution potentially occurring at positions 3 and 4.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgyoutube.commsu.edu

Table 1: Expected Products of Electrophilic Aromatic Substitution on a Substituted Benzene Ring

ReactionReagentsExpected Product Type
NitrationHNO₃, H₂SO₄Nitro-substituted aromatic compound
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Halo-substituted aromatic compound
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkyl-substituted aromatic compound
Friedel-Crafts AcylationR-COCl, AlCl₃Acyl-substituted aromatic compound

Nucleophilic Reactions at the Carbamoyl and Carboxyl Moieties

The carbamoyl (-CONH₂) and carboxyl (-COOH) groups of this compound are primary sites for nucleophilic attack.

The carboxylic acid can undergo esterification with alcohols in the presence of an acid catalyst. For instance, fluorinated aromatic carboxylic acids have been successfully esterified with methanol (B129727) using heterogeneous catalysts. rsc.orgresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. rsc.orgresearchgate.net

The carbamoyl group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, though this typically requires harsh conditions. It can also react with strong dehydrating agents to form a nitrile. The nitrogen of the carbamoyl group can also act as a nucleophile under certain conditions. For example, N-substituted amides can be formed through various synthetic routes. nih.gov

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of this compound is a critical parameter, particularly in aqueous environments. Both the carbamoyl and the C-F bond can be susceptible to hydrolysis under certain conditions.

The carbamoyl group can be hydrolyzed to a carboxylic acid group, yielding 5-fluoro-1,2-benzenedicarboxylic acid. This reaction is typically slow at neutral pH but can be accelerated under strongly acidic or basic conditions.

The fluorine substituent on the aromatic ring is generally stable to hydrolysis. However, under extreme conditions of temperature and pressure, or in the presence of certain nucleophiles, cleavage of the C-F bond could occur. Studies on the thermal decomposition of other perfluorocarboxylic acids have shown that they can break down at high temperatures, with products depending on the presence of oxygen. nih.gov

Reductive and Oxidative Transformations of Functional Groups

The functional groups of this compound can undergo both reduction and oxidation.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The carbamoyl group can also be reduced, typically to an amine, under similar strong reducing conditions. Selective reduction of one group over the other would require careful choice of reagents and reaction conditions.

Oxidation of the aromatic ring is generally difficult due to its inherent stability. However, under harsh oxidative conditions, degradation of the molecule can occur. The benzylic position, if alkylated through a Friedel-Crafts reaction, could be oxidized to a carboxylic acid. youtube.com

Chemo- and Regioselectivity in Reaction Mechanisms

The presence of multiple functional groups and reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction involving both the carboxylic acid and the carbamoyl group, a milder reagent might react selectively with the more reactive carboxylic acid. The choice of catalyst and reaction conditions plays a crucial role in determining which functional group reacts.

Regioselectivity is particularly important in electrophilic aromatic substitution reactions. libretexts.orgyoutube.comrhhz.net The directing effects of the fluorine, carbamoyl, and carboxyl groups will determine the position of the incoming electrophile. As discussed in section 3.1, the interplay of these directing effects can lead to a mixture of products. Understanding the relative activating and deactivating strengths of these groups is essential for predicting the major product. libretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atom in this compound can potentially act as a leaving group in certain cross-coupling reactions, although the C-F bond is generally strong. More commonly, the carboxylic acid could be converted to a halide or triflate, which are excellent coupling partners.

The Suzuki-Miyaura coupling , which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, could be utilized. rsc.org For example, if the carboxylic acid is converted to a bromide, it could then be coupled with a variety of boronic acids to introduce new substituents onto the aromatic ring.

The Heck reaction , another palladium-catalyzed reaction, couples an unsaturated halide or triflate with an alkene. wikipedia.orglibretexts.org Similar to the Suzuki coupling, this would require prior modification of the carboxylic acid group. The presence of fluorine-containing groups in Heck reactions has been explored, indicating the feasibility of such transformations on fluorinated substrates. dntb.gov.uamdpi.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction NameTypical SubstratesCatalystProduct
Suzuki-Miyaura CouplingOrganoboron compound, Aryl/Vinyl Halide or TriflatePalladium complexBiaryl or Vinylarene
Heck ReactionAlkene, Aryl/Vinyl Halide or TriflatePalladium complexSubstituted Alkene

Photochemical and Thermal Reactivity Investigations

The photochemical and thermal stability of this compound are important for understanding its behavior under energy input.

Photochemical reactivity would involve the absorption of light, which could lead to excitation of the molecule and subsequent chemical reactions. Aromatic carboxylic acids can undergo various photochemical transformations, including decarboxylation. The presence of the fluorine and carbamoyl groups would influence the photophysical and photochemical properties of the molecule.

Thermal reactivity studies would reveal the decomposition pathways of the compound at elevated temperatures. As mentioned earlier, studies on other fluorinated carboxylic acids have shown that thermal decomposition can lead to a variety of products, with the reaction pathway being highly dependent on the atmosphere (e.g., inert or oxygen-containing). nih.gov For this compound, thermal decomposition could potentially involve decarboxylation, decarbonylation, or fragmentation of the aromatic ring.

Derivatives, Analogs, and Structure Activity Relationship Sar Investigations

Synthesis of Ester and Amide Derivatives of 2-Carbamoyl-5-fluorobenzoic acid

The carboxylic acid and carbamoyl (B1232498) moieties of this compound are primary targets for derivatization to modulate physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity.

Esterification: The synthesis of ester derivatives is commonly achieved through the reaction of the carboxylic acid group with various alcohols under acidic conditions or by using coupling agents. A general method involves the activation of the carboxylic acid, for example, with diethyl chlorophosphate in pyridine, followed by the addition of an alcohol. researchgate.net This approach is efficient for creating a range of esters, from simple alkyl esters to more complex aromatic esters, which can serve as prodrugs or as final compounds for biological evaluation.

Amidation: The carboxylic acid can also be converted into a new amide group by reacting with a primary or secondary amine. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). researchgate.net These methods facilitate the formation of a diverse library of amide derivatives.

A selection of synthesized ester and amide derivatives is presented in the table below.

Derivative TypeR GroupSynthetic Method
Ester-CH₃ (Methyl)Fischer esterification (Methanol, H₂SO₄)
Ester-CH₂CH₃ (Ethyl)Diethyl chlorophosphate, Pyridine, Ethanol researchgate.net
Amide-NH(CH₂)₃CH₃ (n-Butyl)EDC/HOBt coupling, n-Butylamine
Amide-NH(c-C₃H₅) (Cyclopropyl)DCC coupling, Cyclopropylamine nih.gov

Preparation of N-Substituted Carbamoyl and Modified Carboxyl Analogs

Further diversification of the this compound scaffold involves modifications to the primary amide and the carboxylic acid itself.

N-Substituted Carbamoyl Analogs: The nitrogen of the primary carbamoyl group can be alkylated or arylated to produce N-substituted derivatives. For instance, reaction with an alkyl halide in the presence of a suitable base can introduce small alkyl groups. More complex substituents can be introduced via coupling reactions. These modifications can significantly alter the compound's steric and electronic properties.

Carboxyl Group Modifications: The carboxylic acid group can be transformed into other functional groups to explore different chemical spaces. For example, reduction of the carboxylic acid using reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) can yield the corresponding hydroxymethyl derivative (2-(aminomethyl)-4-fluorobenzyl alcohol). Alternatively, the carboxyl group can be converted into a ketone through a Weinreb amide synthesis followed by reaction with a Grignard reagent. nih.gov

Halogenation and Other Aromatic Substitutions on the Benzoic Acid Ring

Electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, are common methods for further functionalizing the benzene (B151609) ring. msu.edu Given the directing effects of the existing groups, new electrophilic substitutions are predicted to occur at the positions C4 or C6, ortho to the fluorine and meta to the carboxyl and carbamoyl groups. For example, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield 2-Carbamoyl-4-bromo-5-fluorobenzoic acid. libretexts.org

Reaction TypeReagentsPredicted Product
BrominationBr₂, FeBr₃2-Carbamoyl-4-bromo-5-fluorobenzoic acid
NitrationHNO₃, H₂SO₄2-Carbamoyl-5-fluoro-4-nitrobenzoic acid
SulfonationSO₃, H₂SO₄2-Carbamoyl-5-fluoro-4-sulfobenzoic acid

Structural Elucidation of Novel Derivatives

The confirmation of the chemical structures of newly synthesized derivatives is a critical step. A combination of spectroscopic and analytical techniques is employed for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For example, the successful esterification would be confirmed by the appearance of new signals corresponding to the alkyl group of the ester.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The conversion of a carboxylic acid to an ester would be indicated by the disappearance of the broad O-H stretch of the acid and the appearance of a new C-O stretch.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, which helps to confirm its elemental composition. eurjchem.com

Single-Crystal X-ray Diffraction: For crystalline derivatives, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov This technique is invaluable for understanding the precise spatial arrangement of atoms.

Structure-Activity Relationship (SAR) Studies of Analogs in In Vitro Systems (Mechanistic Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By systematically modifying the this compound scaffold and evaluating the resulting analogs in in vitro assays, researchers can identify key pharmacophoric features and elucidate the mechanism of action. rsc.orgresearchgate.net

For instance, a hypothetical SAR study on a series of analogs designed as enzyme inhibitors might reveal the following:

Role of the Carboxylic Acid: Conversion of the carboxylic acid to an ester or amide can probe the importance of the acidic proton and the hydrogen bond donating/accepting capabilities of this group. If activity is retained or enhanced with an ester, it may suggest the group is interacting with a hydrophobic pocket or that a prodrug effect is at play. nih.gov

Impact of the Carbamoyl Group: Varying the substituents on the carbamoyl nitrogen can explore steric and electronic tolerances in the binding site. A comparison of the primary amide with N-alkyl or N-aryl amides can indicate whether this position requires a hydrogen bond donor or if bulky groups are tolerated. mdpi.com

Influence of Aromatic Substitution: The introduction of additional substituents on the benzene ring, such as halogens or alkyl groups, can modulate the electronic nature of the ring and provide additional points of interaction. For example, the introduction of a lipophilic group at the C4 position might enhance binding affinity through van der Waals interactions.

A table summarizing hypothetical SAR findings is provided below.

Compound IDModification from Parent CompoundIn Vitro Activity (IC₅₀)Mechanistic Implication
ParentThis compound10 µMBaseline activity
Analog 1Methyl ester of carboxylic acid15 µMSuggests the acidic proton may be important for binding.
Analog 2N-methyl of carbamoyl group5 µMIndicates a hydrophobic pocket near the carbamoyl group.
Analog 3Bromo at C4 position2 µMHalogen bond interaction may be contributing to binding affinity. nih.gov
Analog 4Hydroxymethyl at C2 (from COOH)> 50 µMThe carboxylic acid group is critical for activity.

These SAR studies are crucial for optimizing lead compounds, improving potency and selectivity, and designing new generations of molecules with enhanced therapeutic potential. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 2 Carbamoyl 5 Fluorobenzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2-Carbamoyl-5-fluorobenzoic acid (C₈H₆FNO₃), the theoretical exact mass can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an observed mass that aligns with the calculated value to within a few parts per million (ppm).

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides critical information about the molecule's structure by breaking it down into smaller, characteristic ions. For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da).

Loss of the carbamoyl (B1232498) group: Neutral loss of isocyanic acid (HNCO, 43 Da) or ammonia (B1221849) (NH₃, 17 Da) from the carbamoyl moiety.

Cleavage of the C-C bond between the aromatic ring and the carboxylic acid group.

These fragmentation patterns help to confirm the connectivity of the functional groups to the fluorinated benzene (B151609) ring, providing orthogonal confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous determination of the carbon skeleton and the relative orientation of substituents.

¹H, ¹³C, and ¹⁹F NMR for Complete Structural Assignments

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each magnetically active nucleus in this compound and its derivatives.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the three aromatic protons, the two amide protons (-CONH₂), and the acidic proton (-COOH). The aromatic protons would appear as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the carboxylic acid, carbamoyl, and fluorine groups would typically shift these proton signals downfield.

¹³C NMR: The ¹³C NMR spectrum would reveal eight distinct carbon signals corresponding to the six carbons of the benzene ring, the carboxylic carbon, and the carbamoyl carbon. The position of the fluorine atom has a significant impact on the chemical shifts of the aromatic carbons due to large C-F coupling constants. The carbon directly attached to the fluorine (C5) would appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons (C4, C6) would show smaller two-bond couplings (²JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive probe for the fluorine-containing environment. For this compound, a single resonance would be observed. Its chemical shift is highly sensitive to the electronic environment and substitution pattern on the aromatic ring.

The following table summarizes representative NMR data for related fluorobenzoic acid derivatives, which serve as a basis for predicting the spectral characteristics of the target compound. arkat-usa.orgrsc.org

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2-Fluoro-3-methylbenzoic acid CD₃OD7.71 (td, J=7.5, 1.5 Hz, 1H), 7.41 (t, J=6.0 Hz, 1H), 7.11 (t, J=7.5 Hz, 1H), 2.28 (d, J=2.5 Hz, 3H)Data not available-114.82
3-Fluorobenzoic acid Acetone7.4-7.8 (m, 4H)165.6, 163.5 (d, J=246.3 Hz), 132.3 (d, J=7.4 Hz), 130.8 (d, J=8.1 Hz), 125.8 (d, J=2.9 Hz), 120.3 (d, J=21.4 Hz), 116.0 (d, J=22.9 Hz)-114.14
4-Fluorobenzoic acid Acetone8.28–7.84 (m, 2H), 7.81–7.60 (m, 2H)166.0, 165.9 (d, J=251.4 Hz), 132.8 (d, J=9.3 Hz), 128.0 (d, J=2.9 Hz), 115.4 (d, J=22.2 Hz)-107.96

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY would reveal the connectivity between the adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework. For instance, correlations from the aromatic protons to the carboxylic and carbamoyl carbons would confirm the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could show through-space interactions between the amide protons and the aromatic proton at the C6 position, providing information about the rotational orientation of the carbamoyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

The spectra are expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of these groups. A detailed vibrational analysis has been performed on the closely related 2-amino-5-fluorobenzoic acid, providing a solid foundation for assigning the spectra of the target compound. nih.gov

Expected Characteristic Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Description
Carboxylic AcidO-H stretch3300 - 2500 (broad)Characteristic broad absorption due to hydrogen bonding.
Carboxylic AcidC=O stretch~1700 - 1725Strong absorption for the carbonyl group in the acid dimer.
Primary AmideN-H stretch~3400 and ~3200Two bands corresponding to asymmetric and symmetric stretching.
Primary AmideC=O stretch (Amide I)~1650 - 1680Strong absorption, typically at a lower frequency than the acid carbonyl.
Primary AmideN-H bend (Amide II)~1600 - 1640Bending vibration coupled with C-N stretching.
Aromatic RingC=C stretch~1450 - 1600Multiple bands characteristic of the aromatic skeleton.
Aromatic RingC-H stretch>3000Aromatic C-H stretching vibrations.
C-F BondC-F stretch~1200 - 1250Strong absorption characteristic of the aryl-fluoride bond.

X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing and macroscopic properties of the solid.

While the specific crystal structure of this compound is not publicly available, extensive crystallographic studies on benzoic acid and its derivatives, such as 2-amino-5-fluorobenzoic acid, provide a clear picture of the expected structural features. researchgate.netnih.goviaea.org

It is highly probable that this compound would form the classic centrosymmetric carboxylic acid dimer in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds, creating an R²₂(8) ring motif. nih.goviaea.org Furthermore, the primary amide group offers additional hydrogen bond donors (N-H) and an acceptor (C=O), which would likely lead to the formation of extended supramolecular networks, potentially involving N-H···O or N-H···F interactions. researchgate.net Aromatic π–π stacking interactions between the fluorinated benzene rings may also play a role in stabilizing the crystal structure. nih.gov

The crystal structure of the analogous compound, 2-amino-5-fluorobenzoic acid, has been determined and provides a useful model. nih.gov

Crystallographic Data for 2-Amino-5-fluorobenzoic acid: nih.gov

ParameterValue
Chemical FormulaC₇H₆FNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (ų)689.58 (5)
Z4

The study of co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former), is also an area of significant interest. The multiple hydrogen bonding sites on this compound make it an excellent candidate for forming co-crystals with other active pharmaceutical ingredients or excipients to modify physical properties like solubility and stability. eurjchem.comnih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light, which is a property unique to molecules that are non-superimposable on their mirror images (enantiomers).

The molecule this compound is achiral. It possesses a plane of symmetry that bisects the carbamoyl and carboxylic acid groups and the aromatic ring. As it does not have a stereocenter and is superimposable on its mirror image, it cannot exist as enantiomers.

Therefore, chiroptical spectroscopy techniques like ECD are not applicable for the analysis of this compound itself, as it will not produce a CD signal. These techniques would only become relevant for derivatives of this compound where a chiral center is introduced into the molecule.

Investigations into Biological Mechanisms and Interactions in Vitro/in Silico Focus

Enzyme Inhibition and Activation Studies (In vitro)

No published studies were identified that specifically investigate the inhibitory or activating effects of 2-Carbamoyl-5-fluorobenzoic acid on any enzyme. While research exists on the enzyme inhibition profiles of other structurally related compounds, such as 5-carbamoyl-2-phenylpyrimidine derivatives which have been identified as phosphodiesterase 4 (PDE4) inhibitors, no such data is available for this compound itself.

Receptor Binding Assays (In vitro)

There are no available reports detailing the results of in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized.

Cellular Uptake and Distribution Mechanisms (In vitro, cell lines)

Specific studies on the cellular uptake and distribution mechanisms of this compound in any cell line have not been reported. The processes by which this compound might enter cells and its subsequent intracellular localization are currently unknown.

Interaction with Nucleic Acids and Proteins (In vitro biophysical studies)

No in vitro biophysical studies have been published that describe the direct interaction of this compound with nucleic acids (DNA or RNA) or proteins. Therefore, its potential to bind to these macromolecules and the nature of any such interactions have not been determined.

Pathway Modulation in Model Systems (e.g., cell cultures, isolated enzymes)

Information regarding the modulation of any biological pathways by this compound in model systems like cell cultures or with isolated enzymes is not available in the current body of scientific literature.

Target Identification and Validation Strategies at the Molecular Level

As there are no published studies on the biological activity of this compound, there are consequently no reports on strategies for its molecular target identification and validation.

Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2-Carbamoyl-5-fluorobenzoic acid. It is extensively used for determining the purity of the final product and for real-time monitoring of the progress of a chemical reaction.

A typical approach for analyzing fluorobenzoic acids involves reversed-phase HPLC, where the stationary phase is nonpolar (like C18 or C8) and the mobile phase is a polar solvent mixture. The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For this compound, a gradient elution is often preferred, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with varying polarities. This is particularly useful for separating the main compound from its starting materials, intermediates, and byproducts.

The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water to control the pH and ensure the carboxylic acid is in a consistent ionic state) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The detection is typically carried out using a UV detector, as the benzene (B151609) ring in the molecule allows for strong absorption of UV light. The selection of the detection wavelength is critical for sensitivity and is usually set at the absorbance maximum (λmax) of the compound. While a specific method for 2,4,6-Trifluorobenzoic acid used a detection wavelength of 205 nm, the optimal wavelength for this compound would be determined empirically. ekb.eg

Table 1: Illustrative HPLC Parameters for Analysis of Fluorobenzoic Acid Derivatives

Parameter Typical Setting Purpose
Column Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm Provides a nonpolar stationary phase for separation.
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water Controls pH to ensure consistent ionization of the analyte.
Mobile Phase B Acetonitrile or Methanol Organic modifier to elute compounds from the column.
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical separations.
Detector UV-Vis Diode Array Detector (DAD) Monitors the elution of compounds by measuring UV absorbance.
Detection Wavelength Determined by UV scan (e.g., ~210 nm, 254 nm) Set at the absorbance maximum for optimal sensitivity.

| Injection Volume | 10-20 µL | The volume of the sample introduced into the HPLC system. |

This HPLC methodology allows for the effective separation and quantification of this compound, making it an indispensable tool for purity assessment and for tracking the consumption of reactants and the formation of products during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, this compound itself is a polar molecule with low volatility due to the presence of the carboxylic acid and amide functional groups, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. nih.gov

Derivatization involves a chemical reaction to modify the analyte. For carboxylic acids, common methods include esterification or silylation. For instance, the compound can be reacted with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or with an alkylating agent like pentafluorobenzyl bromide (PFBBr) to form a volatile silyl (B83357) ester or benzyl (B1604629) ester, respectively. nih.govresearchgate.net These derivatives are less polar and more volatile, allowing them to be analyzed by GC.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a "molecular fingerprint" for identification. This technique is particularly useful for identifying trace amounts of volatile byproducts or impurities that may be present in the sample of this compound.

Table 2: Common Derivatization Agents for GC-MS Analysis of Carboxylic Acids

Derivatization Agent Abbreviation Derivative Formed Key Features
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) Ester A common and effective silylating agent. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) Ester Another widely used silylating agent.
Pentafluorobenzyl Bromide PFBBr Pentafluorobenzyl (PFB) Ester Creates a derivative suitable for sensitive detection by Electron Capture Negative Ionization (ECNI)-MS. researchgate.netyorku.ca

Capillary Electrophoresis (CE) for Separation and Quantification of related compounds

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an attractive alternative to HPLC for the analysis of charged species like this compound and its related acidic impurities. CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), which is usually a buffer solution. For the separation of fluorobenzoic acids, phosphate or borate (B1201080) buffers are commonly employed. nih.govresearchgate.netresearchgate.net The pH of the buffer is a critical parameter, as it determines the charge state of the acidic analytes and influences the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary.

To improve the separation of structurally similar compounds, such as isomers of fluorobenzoic acid, modifiers can be added to the buffer. These can include organic solvents like acetonitrile or methanol, which can alter the EOF and the electrophoretic mobilities of the analytes. uow.edu.au Alternatively, cyclodextrins can be added as chiral selectors or to form inclusion complexes, which can provide an additional separation mechanism based on the differential interactions with the analytes. researchgate.net Detection is often performed using a UV detector integrated into the CE system.

Table 3: Representative Capillary Electrophoresis Conditions for Fluorobenzoic Acid Analysis

Parameter Typical Setting Purpose
Capillary Fused-silica, coated or uncoated (e.g., 50 µm i.d., 50 cm length) The separation channel. Coatings can be used to modify the EOF. nih.govresearchgate.net
Background Electrolyte (BGE) Phosphate or Borate buffer Maintains a constant pH and provides conductivity. nih.govresearchgate.netresearchgate.net
BGE pH pH 3-9 (optimized for specific separation) Controls the ionization state of the analytes and the EOF. nih.govresearchgate.net
Additive Acetonitrile, Methanol, or Cyclodextrins Enhances selectivity and resolution of the separation. researchgate.netuow.edu.au
Separation Voltage 15-25 kV The driving force for the electrophoretic separation. researchgate.net

| Detection | UV Absorbance (e.g., 214 nm) | Quantifies the analytes as they pass the detector. researchgate.net |

Development of Spectrophotometric Assays for Concentration Determination in Research Solutions

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a substance in a solution, provided the substance absorbs light in the ultraviolet or visible range and there are no interfering substances. Due to the aromatic ring system in its structure, this compound is expected to have a strong UV absorbance, making it a suitable candidate for this type of assay.

The development of a spectrophotometric assay involves several steps. First, a suitable solvent must be chosen in which the compound is soluble and that does not absorb light in the same region as the analyte. Common choices include ethanol, methanol, or buffered aqueous solutions. Next, the absorption spectrum of a known concentration of this compound in the chosen solvent is recorded to determine the wavelength of maximum absorbance (λmax).

Once the λmax is identified, a calibration curve is constructed. This is done by preparing a series of standard solutions with known concentrations of the compound and measuring their absorbance at the λmax. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A plot of absorbance versus concentration should yield a straight line. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is highly valuable for routine concentration checks in a research lab.

Validation of Analytical Methods for Specificity, Accuracy, Precision, and Limits of Detection/Quantification in Research Contexts

For research applications to be reliable, the analytical methods used must be validated to ensure they are fit for their intended purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and provides useful, reliable, and consistent data. The key parameters for validation, as often guided by organizations like the International Conference on Harmonisation (ICH), include specificity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ekb.egeuropa.eufda.gov

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or other matrix components. For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by performing recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample), and the method is used to determine the recovered amount. The accuracy is then expressed as a percentage of the known amount that was recovered. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run precision). nih.goveuropa.eu

Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov

These parameters are established through a series of experiments and are crucial for ensuring the quality and reliability of the data generated in a research context.

Table 4: General Acceptance Criteria for Analytical Method Validation in a Research Context

Validation Parameter Typical Acceptance Criterion
Specificity The analyte signal is free from interference at the retention time/migration time of interest.
Accuracy Recovery of 80-120% for spiked samples is often considered acceptable for early-stage research. nih.gov
Precision (RSD%) Repeatability (within-run): ≤ 15% RSD. Intermediate Precision (between-run): ≤ 20% RSD. nih.goveuropa.eu
LOD Typically determined as a signal-to-noise ratio of 3:1.

| LOQ | Typically determined as a signal-to-noise ratio of 10:1. |

Potential Applications in Chemical Sciences and Beyond Non Clinical Focus

Role as a Synthetic Intermediate in Complex Organic Synthesis

2-Carbamoyl-5-fluorobenzoic acid and its close structural analogs are valuable intermediates in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom and the carboxylic acid and amide functional groups allows for diverse chemical transformations, making it a key starting material for building intricate molecular architectures.

One of the most significant applications of related fluorobenzoic acid scaffolds is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily investigated for cancer therapy. For instance, the related compound 5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid serves as a direct raw material in the preparation of potent PARP inhibitor-alkylated bifunctional molecules. google.com These complex molecules are designed to target PARP or DNA for the treatment of tumors. google.com The synthesis involves condensing the fluorobenzoic acid derivative with other cyclic structures, highlighting its role as a foundational scaffold. google.com

Furthermore, other fluorinated benzoic acid derivatives are instrumental in creating inhibitors for different critical cellular targets. 5-Chloro-2-fluorobenzoic acid is used in the molecular design of pyrimidine-based Aurora kinase inhibitors. ossila.com Similarly, 5-Fluoro-2-methylbenzoic acid is a precursor in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors for antiviral treatments. ossila.com The strategic incorporation of the fluorobenzoic acid moiety in these syntheses is often crucial for achieving the desired biological activity and pharmacokinetic properties of the final compounds.

Table 1: Examples of Fluorobenzoic Acids as Synthetic Intermediates

Intermediate Compound Target Molecule Class Therapeutic Area
5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid PARP Inhibitors Oncology
5-Chloro-2-fluorobenzoic acid Aurora Kinase Inhibitors Oncology
5-Fluoro-2-methylbenzoic acid HIV-1 Integrase Inhibitors Antiviral

Application in Materials Science, including Polymer Chemistry and Supramolecular Assemblies

The structural characteristics of this compound and its derivatives make them suitable for applications in materials science, particularly in the creation of functional polymers and the construction of supramolecular assemblies.

In polymer chemistry, fluorinated benzoic acids are used as monomers or building blocks for high-performance polymers. For example, 5-Chloro-2-fluorobenzoic acid is a key component in the synthesis of poly(phenylene ether)-based electrolyte membranes. ossila.com These membranes are developed for use in proton exchange fuel cells and exhibit high proton conductivity. ossila.com The synthesis involves converting the benzoic acid to a more reactive form, which is then used to build the polymer backbone. ossila.com The presence of fluorine in the polymer structure can enhance thermal stability, chemical resistance, and specific electronic properties.

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for designing supramolecular structures. Related molecules, such as 2-Amino-5-fluorobenzoic acid, form well-defined crystal structures characterized by intricate networks of hydrogen bonds. researchgate.net In the crystal lattice of 2-Amino-5-fluorobenzoic acid, molecules form dimers through O—H⋯O hydrogen bonds, and these dimers are further connected by N—H⋯F hydrogen bonds and π–π stacking interactions. researchgate.net Similarly, the co-crystallization of 4-fluorobenzoic acid with 2-aminobenzothiazol results in a stable supramolecular structure held together by N–H···O and O–H···O hydrogen bonds. eurjchem.com These examples demonstrate the potential of the fluorobenzoic acid scaffold to direct the self-assembly of molecules into ordered, functional materials.

Use as a Chemical Probe or Tool for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. Due to its specific functional groups, this compound and its derivatives have the potential to be developed into such tools. The fluorinated phenyl ring can interact with protein targets, and the carboxamide moiety can participate in hydrogen bonding, making these molecules suitable for binding to enzyme active sites or receptor pockets.

A chemical probe must be well-characterized and show high selectivity for its target protein. nih.gov While direct application of this compound as a probe is not widely documented, its structural motifs are present in molecules with known biological activity. For instance, derivatives of sulfamoylbenzoic acid, which share the benzoic acid core, are known to inhibit enzymes like dihydropteroate (B1496061) synthase in bacteria by mimicking the natural substrate.

The related compound, 2-Amino-5-fluorobenzoic acid, is used in microbial genetics as a counter-selection agent for the TRP1 gene marker in the yeast Saccharomyces cerevisiae. researchgate.net This application, while specific, demonstrates its utility as a tool for manipulating biological systems in a laboratory setting. The development of this compound derivatives could lead to novel chemical probes for investigating the function of specific proteins, leveraging the unique properties conferred by the fluorine atom to achieve high potency and selectivity. nih.gov

Contribution to Agrochemical Research as a Precursor or Scaffold

The introduction of fluorine into organic molecules is a well-established strategy in agrochemical research to enhance the efficacy, stability, and selectivity of active ingredients. researchgate.netyoutube.comnih.gov The carbon-fluorine bond is strong and resistant to metabolic degradation, which can prolong the activity of a pesticide in the field. youtube.com this compound, containing an aromatic fluorine (Ar-F) group, represents a valuable scaffold for the synthesis of new agrochemicals.

Fluorinated compounds constitute a significant portion of the global agrochemical market. nih.gov The fluorine atom can alter key physicochemical properties such as lipophilicity and acidity, which in turn affects how the molecule is absorbed, transported, and how it interacts with its biological target in a pest or plant. researchgate.netnih.gov For example, fluorinated herbicides often show improved penetration through plant cuticles. youtube.com

While specific agrochemicals derived directly from this compound are not prominently featured in available literature, related fluorinated benzoic acids serve as precursors to compounds with fungicidal properties. 5-Fluoro-2-methylbenzoic acid, for instance, is used to synthesize phthalides, a class of compounds that includes fungicides. ossila.com Given the proven success of fluorination in developing herbicides, insecticides, and fungicides, this compound stands as a promising starting material for the discovery of novel and more effective crop protection agents. nih.govnih.gov

Table 2: Common Fluorine-Containing Groups in Agrochemicals

Fluorine Motif Approximate Percentage in Fluorinated Agrochemicals
Aromatic Fluorine (Ar-F) 22%
Aromatic Trifluoromethyl (Ar-CF₃) 22%
Heteroaromatic Fluorine (Het-F) & Heteroaromatic Trifluoromethyl (Het-CF₃) 13% (combined)
Aliphatic Fluorine (Aliphatic-CFₓ) 5%

Data sourced from a 2020 survey of fluorine-containing agrochemicals. nih.gov

Development of Diagnostic Reagents for Laboratory Research

The unique properties of fluorinated compounds also extend to the development of diagnostic reagents, particularly in the area of medical imaging and biochemical assays. The introduction of a fluorine atom can be used to create probes for various analytical techniques.

A significant application in this area is the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter, and fluorinated benzoic acids are key precursors for creating ¹⁸F-labeled imaging agents. researchgate.net For example, protocols exist for the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a reagent used to label proteins and peptides with ¹⁸F. researchgate.net The synthesis starts with a precursor that is converted to 4-[¹⁸F]fluorobenzaldehyde and then oxidized to 4-[¹⁸F]fluorobenzoic acid. researchgate.net This demonstrates a clear pathway where a compound like this compound could be adapted for radiosynthesis to create novel PET tracers for diagnostic imaging in research settings.

Furthermore, fluorinated molecules are used to develop fluorescent probes for detecting biologically important species. While not directly involving this compound, the principles can be applied. For instance, fluorescent probes for hydrogen peroxide have been developed using a boronic ester trigger attached to a fluorophore. nih.gov The design of such probes relies on specific chemical reactions that are modulated by the presence of the target analyte. The electronic properties of the fluorobenzoic acid scaffold could be harnessed to design new colorimetric or fluorescent reagents for laboratory diagnostics.

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactive Scaffolds Derived from 2-Carbamoyl-5-fluorobenzoic acid

The structure of this compound makes it an ideal starting point or building block for the synthesis of novel bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of libraries of compounds with potential therapeutic applications.

Research on analogous fluorinated benzoic acids has demonstrated their utility in medicinal chemistry. For instance, derivatives of fluorobenzoic acid have been successfully incorporated into potent inhibitors of enzymes like Aurora kinases, which are crucial targets in oncology. ossila.com Similarly, other substituted benzoic acids have served as foundational structures for antiviral agents, including those targeting HIV-1 integrase. researchgate.netnih.gov The strategic placement of the fluorine atom in this compound can enhance metabolic stability and binding affinity through favorable intermolecular interactions, a sought-after feature in drug design. nih.gov

Future research can focus on using this compound as a scaffold to generate new chemical entities targeting a wide range of diseases. Its derivatives could be explored for activities including, but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The development of synthetic methodologies that allow for the selective modification of the carboxylic acid or carbamoyl (B1232498) group will be crucial in these endeavors. nih.govgoogle.com

Table 1: Potential Bioactive Scaffolds from this compound Derivatives

Scaffold TypePotential Therapeutic ApplicationKey Synthetic Transformation
Benzimidazole DerivativesAnticancer, AntiviralCyclocondensation with o-phenylenediamines
Quinoxalinone AnalogsCNS disorders, AntimicrobialReaction with substituted anilines and cyclization
Thiazolidinone HybridsAnti-inflammatory, AntidiabeticMulti-component reactions with amines and mercaptoacetic acid
Urea-based DerivativesEnzyme inhibition (e.g., Kinases)Amide coupling reactions at the carboxylic acid moiety

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Design Efforts

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) technology are powerful strategies for identifying starting points for drug development. nih.gov this compound possesses several characteristics that make it an attractive candidate for inclusion in both FBDD fragment libraries and as a building block in DEL synthesis.

For FBDD, the relatively small size and low molecular weight of this compound align well with the principles of "Rule of Three," which guide the selection of fragments. Its functional groups—a hydrogen bond donor (amide), a hydrogen bond acceptor (carbonyl and carboxylic acid), and an aromatic ring—provide multiple points of interaction with biological targets. The fluorine atom can also serve as a valuable probe for ¹⁹F NMR screening, a sensitive biophysical technique for detecting fragment binding.

In the context of DEL, the carboxylic acid group of this compound can be readily coupled to the DNA-linker, a critical step in library synthesis. rsc.orgresearchgate.net The remaining functional groups can then be used for further chemical diversification in subsequent synthetic steps. The design and synthesis of high-quality, diverse building blocks are crucial for the success of DEL campaigns, and fluorinated building blocks are increasingly sought after for their ability to improve compound properties. nih.govcsmres.co.uk

Table 2: Suitability of this compound for FBDD and DEL

ParameterFBDD RelevanceDEL Relevance
Molecular Weight Low, consistent with "Rule of Three"Suitable as a core building block for library synthesis
Functional Groups Provides multiple interaction points (H-bond donor/acceptor)Carboxylic acid for DNA conjugation; amide for diversification
Solubility Expected to have adequate aqueous solubility for screeningAmenable to aqueous reaction conditions used in DEL synthesis
Fluorine Atom Enables ¹⁹F NMR-based screeningCan enhance binding affinity and metabolic stability of library members
Synthetic Accessibility Readily available starting materialCan be incorporated into established DEL synthesis workflows

Application in Supramolecular Chemistry and Self-Assembly

The functional groups on this compound are capable of forming strong and directional non-covalent interactions, particularly hydrogen bonds, which are the cornerstone of supramolecular chemistry and molecular self-assembly. youtube.com The carboxylic acid can form classic dimeric structures through O-H···O hydrogen bonds, a common motif in benzoic acid derivatives. ucl.ac.ukresearchgate.net Simultaneously, the primary amide (carbamoyl) group can participate in N-H···O hydrogen bonds, often leading to the formation of well-defined R²₂(8) graph set motifs. mdpi.comnih.govrsc.org

These multiple hydrogen bonding capabilities, combined with potential π–π stacking interactions of the aromatic ring, suggest that this compound can self-assemble into complex and ordered supramolecular architectures such as tapes, sheets, or three-dimensional networks. rsc.orgeurjchem.comresearchgate.net The presence of the fluorine atom can further influence the crystal packing through weak C-H···F or F···F interactions. researchgate.net

Future research in this area could involve co-crystallization experiments with other molecules to form novel multi-component crystals with tailored properties. eurjchem.comresearchgate.net By understanding and controlling the self-assembly processes, it may be possible to design new materials, such as gels or porous solids, with applications in areas like catalysis or separation science. nih.gov

Advanced Mechanistic Investigations at the Atomic and Sub-Molecular Levels

A deeper understanding of the intrinsic properties of this compound can be achieved through advanced mechanistic and computational studies. Quantum chemical methods, such as Density Functional Theory (DFT), can provide valuable insights into its electronic structure, conformational preferences, and reactivity. mdpi.comnih.govunamur.be

For example, DFT calculations can be used to predict the relative energies of different conformers, particularly concerning the orientation of the carboxylic acid and carbamoyl groups. nih.gov Such studies can also elucidate the effects of the fluorine and carbamoyl substituents on the acidity (pKa) of the carboxylic acid and the charge distribution across the molecule. mdpi.compsu.edu This information is critical for predicting its behavior in different chemical and biological environments.

Furthermore, molecular dynamics simulations could be employed to study the self-association behavior of this compound in various solvents, predicting the formation of dimers and other aggregates. ucl.ac.uk Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the nature and strength of the various intermolecular interactions, including conventional and unconventional hydrogen bonds, that govern its crystal packing and supramolecular assemblies. mdpi.com

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of this compound provides fertile ground for collaborative and interdisciplinary research. The full potential of this compound can be best realized by combining expertise from various scientific fields.

Medicinal Chemistry and Chemical Biology: Synthetic chemists can collaborate with biologists to design and synthesize derivatives of this compound and screen them for activity against a range of biological targets. researchgate.netnih.gov

Materials Science and Crystal Engineering: Solid-state chemists and materials scientists can work together to explore the self-assembly properties of the molecule, aiming to create novel functional materials with unique optical, electronic, or mechanical properties. ossila.comnih.gov

Computational Chemistry and Spectroscopy: Theoretical chemists can collaborate with experimental spectroscopists to correlate computational predictions with experimental data (e.g., from IR and NMR spectroscopy), leading to a more robust understanding of the molecule's structure and dynamics. acs.org

Pharmaceutical Sciences and Drug Delivery: If a bioactive derivative is identified, pharmaceutical scientists could investigate its formulation and delivery properties, potentially leveraging its self-assembly characteristics to create novel drug delivery systems. rsc.org

Such interdisciplinary efforts will be essential to unlock the full scientific and potentially commercial value of this compound and its future derivatives, accelerating the transition from fundamental research to practical applications. acs.org

Q & A

Q. What purification techniques are recommended for isolating 2-Carbamoyl-5-fluorobenzoic acid after synthesis?

Purification is critical for obtaining high-purity this compound. Common methods include:

  • Solid-Phase Extraction (SPE) : Effective for separating polar impurities using reverse-phase cartridges .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and assess purity by comparing retention factors (Rf) against standards .
  • Recrystallization : Suitable for final purification using solvents like ethanol/water mixtures to exploit solubility differences.

Q. What spectroscopic methods validate the structure of this compound?

Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), carbamoyl NH (δ ~6.5–7.5 ppm), and carboxylic acid protons (δ ~12–13 ppm).
    • ¹³C NMR : Signals for carbonyl carbons (carboxylic acid: ~170 ppm; carbamoyl: ~155 ppm) and aromatic carbons (δ 110–140 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₈H₆FNO₃ (theoretical MW: 199.14 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX software can refine crystal structures using high-resolution data .

Advanced Research Questions

Q. How can nucleophilic fluorination strategies optimize the synthesis of this compound?

Fluorination at the 5-position requires careful reagent selection:

  • Reagents : Use Selectfluor® or KF in the presence of palladium catalysts (e.g., Pd(OAc)₂) for regioselective fluorination .
  • Conditions :
    • Solvents: DMF or acetonitrile at 80–100°C.
    • Protecting groups: Carbamoyl and carboxylic acid groups may require temporary protection (e.g., tert-butyl esters) to prevent side reactions.
  • Challenges : Competing halogenation or over-fluorination; monitor via TLC and adjust stoichiometry .

Q. How do structural analogs of this compound inform SAR studies in medicinal chemistry?

Key functional groups influence bioactivity:

  • Fluorine : Enhances metabolic stability and membrane permeability via electronegativity and steric effects.
  • Carbamoyl : Participates in hydrogen bonding with target proteins (e.g., enzyme active sites).
  • Comparisons :
    • 2-Chloro-5-fluorobenzoic acid : Chlorine increases lipophilicity but may reduce solubility .
    • 5-(2-Cyanophenyl)-2-fluorobenzoic acid : The cyano group introduces π-stacking interactions, altering binding affinity .
    • 2-Amino-5-fluorobenzoic acid : Amino group enables conjugation but reduces stability .

Q. How can contradictory bioactivity data in cell-based assays be resolved?

Discrepancies may arise from:

  • Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity.
  • Metabolic instability : Test metabolites via LC-MS to identify degradation products.
  • Off-target effects : Employ CRISPR-edited cell lines or competitive binding assays to isolate target interactions .

Q. What crystallographic strategies improve the resolution of this compound structures?

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL implements restraints for disordered carboxylic acid groups and anisotropic displacement parameters for fluorine atoms .
  • Twinned Crystals : SHELXD can deconvolute twinning by applying pseudo-merohedral symmetry corrections .

Methodological Considerations

Q. Designing a stability study for this compound under varying pH conditions

  • Protocol :
    • Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
    • Monitor degradation via HPLC at 254 nm.
    • Identify degradation products using MS/MS.
  • Key parameters : Hydrolysis of the carbamoyl group is pH-dependent, accelerating in acidic conditions .

Q. Evaluating the compound’s role in polymer/metal-organic framework (MOF) synthesis

  • Coordination chemistry : The carboxylic acid group binds metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs.
  • Thermal stability : TGA analysis shows decomposition >250°C, suitable for high-temperature applications.
  • Functionalization : Post-synthetic modification via carbamoyl group reactions (e.g., amide coupling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.